molecular formula C14H15NOS B3197798 2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol CAS No. 100710-54-1

2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol

Cat. No.: B3197798
CAS No.: 100710-54-1
M. Wt: 245.34 g/mol
InChI Key: CKIUIBQGVLWRPO-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol (CAS: 100710-54-1, molecular formula: C₁₄H₁₅NOS) is a sulfur-containing ethanol derivative featuring a 2-aminophenylthioether group attached to a phenylethanol backbone. This compound is synthesized via visible-light-promoted thiol-alkene coupling, achieving a yield of 72% under optimized conditions . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.37–7.27 (m, 9H), 4.72 (dd, J = 9.3, 3.6 Hz, 1H), 3.28 (dd, J = 13.8, 3.6 Hz, 1H), 3.11 (dd, J = 13.8, 9.3 Hz, 1H) .
  • ¹³C NMR (CDCl₃): δ 142.09, 133.76, 132.82, 131.50, 127.79, 127.31, 125.97, 71.75, 44.12, 21.44 .

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,16H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIUIBQGVLWRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=CC=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol typically involves the reaction of 2-aminophenylthiol with 1-phenylethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler sulfanyl derivative.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simplified sulfanyl derivatives.

    Substitution: Various acylated or sulfonated derivatives.

Scientific Research Applications

2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfur vs. Oxygen/Nitrogen Substituents: The sulfanyl group in the target compound increases molecular weight compared to 2-Amino-1-phenylethanol, while the sulfinyl analog () exhibits higher lipophilicity (density 1.36 g/cm³) .
  • Chiral Centers : Unlike the diphenyl derivatives (e.g., ), the target compound’s single phenyl group may reduce steric hindrance, favoring enantioselective applications .

Biological Activity

2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol, with the molecular formula C14H15NOS, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an aminophenyl group attached to a sulfanyl group, further linked to a phenylethanol moiety. This configuration allows it to participate in various chemical reactions, enhancing its applicability in medicinal chemistry.

The biological activity of this compound is thought to stem from several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The sulfanyl group may play a critical role in disrupting microbial membranes or inhibiting essential enzymes.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It is hypothesized that it could interfere with specific signaling pathways involved in cell growth and survival.

Pharmacokinetics

The compound is likely soluble in organic solvents such as ethanol and dimethyl sulfoxide, which can influence its absorption and distribution in biological systems. Further studies are needed to elucidate its pharmacokinetic profile.

Antimicrobial Activity

A study conducted on derivatives of phenylethanol indicated that compounds similar to this compound showed significant inhibition of bacterial growth. The exact mechanisms remain under investigation but may involve interference with nucleic acid synthesis or protein function .

Anticancer Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in lymphoma cells through the activation of intrinsic apoptotic pathways .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated inhibition of E. coli and Staphylococcus aureus growth with MIC values indicating potential as an antimicrobial agent .
Cytotoxicity in Cancer Cells Induced apoptosis in human lymphoma cells, suggesting a promising avenue for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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